The synthesis of N,N',N''-tricyclohexyl-1-methylsilanetriamine can be achieved through several methods, primarily focusing on the reaction between cyclohexylamine and silane derivatives. One common approach involves the following steps:
Key parameters to consider during synthesis include reaction temperature (typically between 50°C to 100°C), pressure conditions (atmospheric or slightly elevated), and the use of solvents that do not interfere with the reaction pathway .
The molecular structure of N,N',N''-tricyclohexyl-1-methylsilanetriamine features a silicon atom bonded to three cyclohexyl groups and one methyl group. The canonical SMILES representation is C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3
, which illustrates the connectivity of atoms within the molecule. The presence of multiple cyclohexyl groups contributes to its steric bulk, influencing its reactivity and interaction with other chemical species .
N,N',N''-tricyclohexyl-1-methylsilanetriamine participates in various chemical reactions typical for amines and silanes:
These reactions are influenced by factors such as temperature, pH, and concentration of reactants.
The mechanism by which N,N',N''-tricyclohexyl-1-methylsilanetriamine exerts its effects primarily involves silanization, where the compound interacts with surfaces or substrates through hydrolysis followed by condensation reactions:
This mechanism is crucial for applications in coatings and adhesives where enhanced durability and adhesion are required .
The physical and chemical properties of N,N',N''-tricyclohexyl-1-methylsilanetriamine include:
These properties make it suitable for various industrial applications where specific interactions with materials are necessary .
N,N',N''-tricyclohexyl-1-methylsilanetriamine finds numerous applications across different fields:
N,N',N''-Tricyclohexyl-1-methylsilanetriamine (CAS 15901-40-3) features a central silicon atom tetrahedrally coordinated to four distinct substituents, forming a hybrid organosilicon-amine architecture. Its molecular formula, C₁₉H₃₉N₃Si, reflects a combination of one methyl group and three N-cyclohexylamino groups attached to silicon. The canonical SMILES representation, CSi(NC2CCCCC2)NC3CCCCC3, explicitly defines the connectivity: the silicon atom forms a covalent bond with a carbon atom from the methyl group and three nitrogen atoms, each connected to a cyclohexyl ring [3] [6] [8].
The bonding configuration exhibits significant n→σ hyperconjugation between nitrogen lone pairs and silicon’s low-lying 3d orbitals. This interaction partially offsets the inherent polarity of the Si-N bonds, which typically display 30% ionic character. Each Si-N bond length is approximately 1.74 Å, while the Si-C bond measures 1.88 Å, consistent with tetraalkylsilane bonds. The cyclohexyl rings adopt standard chair conformations, minimizing steric strain while orienting N-H bonds toward silicon for potential intramolecular non-bonded interactions [4] [6] [10].
Table 1: Key Bonding Parameters
Bond Type | Length (Å) | Character | Electronic Features |
---|---|---|---|
Si–N | 1.74 | 70% covalent | n→σ* hyperconjugation stabilizes bond |
Si–C(methyl) | 1.88 | 75% covalent | Minor σ-π conjugation |
N–C(cyclohexyl) | 1.47 | 85% covalent | Restricted rotation |
C–C (ring) | 1.53–1.56 | 100% covalent | Chair conformation |
The InChIKey (HDNXAGOHLKHJOA-UHFFFAOYSA-N) uniquely encodes molecular topology, confirming the absence of stereocenters at silicon due to rapid pyramidal inversion at nitrogen. This dynamic bonding allows the molecule to adopt multiple conformers at ambient temperature, though steric bulk dominates its reactivity [3] [6] [8].
The spatial arrangement of N,N',N''-Tricyclohexyl-1-methylsilanetriamine is governed by repulsive interactions between the three bulky cyclohexyl substituents. Despite the absence of chiral centers, the molecule exhibits complex conformational isomerism. Each cyclohexyl group can adopt equatorial or axial positions relative to the N-Si bond axis, though steric compression favors equatorial orientations. This minimizes 1,3-diaxial-like clashes between ring hydrogens and the methyl group on silicon [4] [10].
Molecular mechanics calculations reveal a "propeller-like" orientation of the cyclohexyl groups, with dihedral angles of 120° between adjacent rings. This arrangement creates a cone-like cavity with the N-H bonds directed inward, facilitating weak intramolecular N-H···N hydrogen bonding (distance: 2.12 Å). The silicon-centered tetrahedron deviates from ideal geometry due to ligand asymmetry; bond angles are compressed to 108.5° at N-Si-N junctions but expand to 111.2° at C-Si-N vertices [4] [6] [8].
Table 2: Stereochemical Parameters
Parameter | Value | Structural Implication |
---|---|---|
Si-N-C angle | 120.5° | Reflects sp³ hybridization at N |
N-Si-N angle | 108.5° | Steric compression from rings |
C-Si-N angle | 111.2° | Ligand asymmetry effect |
Ring twist barrier | 8–10 kJ/mol | Rapid chair flip interconversion |
Intramolecular H-bond | 2.12 Å | Stabilizes folded conformers |
Physical properties reflect this stereochemistry: the density (0.96 g/mL) and viscosity (98.2 mm²/s) indicate tight molecular packing despite the hydrocarbon exterior. The refractive index (1.4868) aligns with highly saturated alicyclic systems, while the low melting point (<0°C) confirms kinetic inhibition of crystallization due to conformational flexibility [4] [6] [10].
Compared to analogous aminosilanes, N,N',N''-Tricyclohexyl-1-methylsilanetriamine demonstrates unique steric and electronic behaviors. Its cyclohexyl substituents induce 40% greater steric crowding than dimethylamino analogs, quantified by Tolman’s cone angle (estimated 185° vs. 132° for methyltris(dimethylamino)silane). This bulk drastically alters reactivity: while trimethylaminosilanes undergo nucleophilic substitution within minutes, the cyclohexyl derivative requires hours for comparable reactions due to hindered approach to silicon [3] [4] [10].
Electronic differences emerge from substituent effects. Cyclohexyl groups exhibit moderate electron donation (+I effect), raising the highest occupied molecular orbital (HOMO) energy of nitrogen lone pairs by 0.8 eV relative to phenyl-substituted analogs. This enhances nucleophilicity at nitrogen but reduces silicon’s electrophilicity due to hyperconjugative stabilization. Consequently, proton affinity calculations indicate pKb values near 12.28, classifying it as a moderately strong base – weaker than aliphatic triamines but stronger than arylamino silanes [4] [6].
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